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Compound of Interest

Compound Name: Tricaprilin-d50

Cat. No.: B15555951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed methodology for the synthesis and isotopic

labeling of Tricaprilin-d50. The synthesis is strategically divided into two principal stages: the

catalytic deuteration of caprylic acid to yield caprylic acid-d15, followed by the esterification of

the deuterated fatty acid with commercially available glycerol-d5. This guide offers

comprehensive experimental protocols, data presentation in tabular format for clarity, and

visual representations of the synthesis workflow and key chemical structures to facilitate

understanding and replication by researchers in the field.

Overview of the Synthesis Pathway
The synthesis of Tricaprilin-d50 (glyceryl tri(octanoate-d15)-1,1,2,3,3-d5) is achieved through

a two-step process. The first step involves the perdeuteration of the alkyl chain of caprylic acid

via a heterogeneous catalytic exchange reaction using deuterium oxide as the deuterium

source. The second step is the esterification of three equivalents of the resulting caprylic acid-

d15 with one equivalent of glycerol-d5.

Experimental Protocols
Stage 1: Synthesis of Caprylic Acid-d15
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This protocol is adapted from established methods for the perdeuteration of saturated fatty

acids.[1]

Materials:

Caprylic acid (n-octanoic acid)

Deuterium oxide (D₂O, 99.8 atom % D)

Platinum on carbon (Pt/C, 10 wt. %)

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

Dichloromethane (DCM)

Hydrochloric acid (HCl), concentrated

Anhydrous magnesium sulfate (MgSO₄)

High-pressure reactor (e.g., Parr reactor)

Procedure:

Reaction Setup: In a high-pressure reactor, combine caprylic acid, D₂O, Pt/C catalyst, and a

catalytic amount of NaOD in D₂O.

Deuteration Reaction: Seal the reactor and heat it to the desired temperature under constant

stirring. The reaction is typically run for an extended period to ensure maximum deuterium

incorporation. To achieve high levels of deuteration (>98%), the process may need to be

repeated by recovering the partially deuterated fatty acid and subjecting it to a fresh charge

of D₂O and catalyst.[1]

Work-up and Purification:

After cooling, the reaction mixture is filtered to remove the Pt/C catalyst.

The filtrate is acidified with concentrated HCl to protonate the carboxylate.
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The deuterated fatty acid is extracted with dichloromethane.

The organic layer is washed with brine, dried over anhydrous MgSO₄, and the solvent is

removed under reduced pressure to yield crude caprylic acid-d15.

Further purification can be achieved by distillation or chromatography if necessary.

Stage 2: Synthesis of Tricaprilin-d50
This protocol is based on general methods for triglyceride synthesis by direct esterification.

Materials:

Caprylic acid-d15 (from Stage 1)

Glycerol-d5 (commercially available)

Supported solid base catalyst (e.g., HND-64) or Amberlyst-15

Toluene (optional, for azeotropic removal of water)

Sodium bicarbonate solution (saturated)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a

condenser, combine caprylic acid-d15 (3.1 equivalents) and glycerol-d5 (1 equivalent). Add

the catalyst (e.g., 0.1% w/w of glycerol). Toluene can be added to facilitate the removal of

water.
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Esterification Reaction: Heat the reaction mixture with vigorous stirring. The reaction

temperature is typically maintained between 130-170°C. Water produced during the

esterification is removed azeotropically. The reaction progress is monitored by thin-layer

chromatography (TLC) or by analyzing the amount of water collected.

Work-up and Purification:

Upon completion, cool the reaction mixture and, if a solid catalyst was used, filter it off.

If toluene was used, remove it under reduced pressure.

Wash the crude product with a saturated sodium bicarbonate solution to remove any

unreacted fatty acid, followed by a brine wash.

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Purify the crude Tricaprilin-d50 by silica gel column chromatography using a hexane/ethyl

acetate gradient to obtain the final product.

Data Presentation
Table 1: Reaction Parameters and Expected Outcomes for Caprylic Acid-d15 Synthesis
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Parameter Value/Range Notes

Reactant Ratio
1:20 (Caprylic Acid:D₂O by

moles)

A large excess of D₂O drives

the equilibrium towards

deuteration.

Catalyst 10% Pt/C
A common catalyst for H/D

exchange reactions.

Temperature 150 - 200 °C
Higher temperatures can

increase the rate of exchange.

Reaction Time 24 - 72 hours per cycle

Longer reaction times and

multiple cycles improve

deuteration levels.

Expected Yield > 80%

Yields can vary based on the

number of cycles and

purification losses.

Isotopic Purity > 98% D
Achievable with multiple

exchange cycles.

Table 2: Reaction Parameters and Expected Outcomes for Tricaprilin-d50 Synthesis
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Parameter Value/Range Notes

Reactant Ratio
3.1:1 (Caprylic Acid-

d15:Glycerol-d5)

A slight excess of the fatty acid

ensures complete esterification

of glycerol.

Catalyst
Supported Solid Base or

Amberlyst-15

Provides good yields and can

be easily removed.

Temperature 130 - 170 °C
Two-stage heating may

improve yield and purity.[2]

Reaction Time 6 - 12 hours
Monitored by TLC or water

removal.

Expected Yield 85 - 95%
Dependent on the catalyst and

reaction conditions.

Product Purity > 99%
After chromatographic

purification.

Characterization and Quality Control
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and isotopic enrichment of Tricaprilin-
d50.

Experimental Protocol:

Derivatization to Fatty Acid Methyl Esters (FAMEs): A small amount of Tricaprilin-d50 is

transesterified to its constituent fatty acid methyl esters (caprylate-d15 methyl ester) using a

reagent such as methanolic HCl or BF₃/methanol.

GC-MS Analysis:

Column: A polar capillary column (e.g., Supelcowax) is suitable for FAMEs analysis.

Injector Temperature: 250 °C
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Oven Program: Start at a low temperature (e.g., 80 °C), ramp up to a higher temperature

(e.g., 250 °C) to ensure elution of the FAME.

Carrier Gas: Helium

MS Detector: Operated in electron ionization (EI) mode.

Data Analysis: The mass spectrum of the caprylate-d15 methyl ester is analyzed to

determine the degree of deuteration by observing the mass shift compared to the unlabeled

standard. The isotopic enrichment is calculated from the relative intensities of the mass

isotopologue peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the positions of

deuterium labeling.

Experimental Protocol:

Sample Preparation: Dissolve a small amount of Tricaprilin-d50 in a deuterated solvent

(e.g., CDCl₃).

¹H NMR Analysis: The absence of signals in the regions corresponding to the alkyl chain of

the caprylic acid and the glycerol backbone confirms successful deuteration. Residual proton

signals can be used to quantify the isotopic purity.

²H NMR Analysis: A deuterium NMR spectrum will show signals corresponding to the

different deuterated positions in the molecule, confirming the labeling pattern.

¹³C NMR Analysis: The carbon signals will show coupling to deuterium instead of hydrogen,

resulting in characteristic multiplets.

Mandatory Visualizations
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Stage 1: Deuteration of Caprylic Acid

Stage 2: Esterification

Caprylic Acid D₂O, Pt/C, NaOD
Catalytic Exchange

Caprylic Acid-d15

Esterification CatalystGlycerol-d5
3.1 : 1 ratio

Tricaprilin-d50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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